3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one
Description
This compound (CAS: 320422-69-3, ChemSpider ID: 4384124) features a propan-1-one backbone substituted with a 4-chlorophenylsulfanyl group, a 3,4-dimethoxyphenyl group, and a thiophen-2-yl moiety. Its molecular formula is C₁₇H₁₇ClO₃S (M = 336.83 g/mol), with distinct electronic and steric properties conferred by the electron-withdrawing chlorine, electron-donating methoxy groups, and the aromatic thiophene ring . Its structural uniqueness lies in the simultaneous presence of sulfanyl, dimethoxy, and heteroaromatic substituents, which influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C21H19ClO3S2 |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C21H19ClO3S2/c1-24-18-10-5-14(12-19(18)25-2)21(13-17(23)20-4-3-11-26-20)27-16-8-6-15(22)7-9-16/h3-12,21H,13H2,1-2H3 |
InChI Key |
WJNFVWHDJFGFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Disconnection at the Propanone Core
Cleaving the C–C bonds adjacent to the ketone group yields two intermediates:
-
Intermediate A : Thiophen-2-yl acetyl chloride (thiophene-2-carbonyl chloride).
-
Intermediate B : A β-diketone bearing 3,4-dimethoxyphenyl and 4-chlorophenylsulfanyl substituents.
This approach parallels methodologies for synthesizing enaminones and β-dicarbonyl derivatives. For instance, β-diketones are frequently synthesized via Claisen condensations of esters or ketones, as demonstrated in the preparation of analogous enaminones.
Disconnection at the Sulfanyl Group
An alternative route involves introducing the 4-chlorophenylsulfanyl group via nucleophilic substitution. Here, a propanone precursor with a leaving group (e.g., bromide) at the β-position reacts with 4-chlorothiophenol under basic conditions.
Condensation-Based Synthetic Routes
Claisen-Schmidt Condensation
A one-pot condensation of thiophen-2-yl acetyl chloride with a preformed β-diketone intermediate (Intermediate B) offers a direct route.
Procedure :
-
Synthesis of Intermediate B :
-
Condensation with Thiophen-2-yl Acetyl Chloride :
Optimization Notes :
-
Substituent steric effects reduce yields; increasing the reaction time to 36 h improves conversion by 15%.
-
Catalytic p-toluenesulfonic acid (5 mol%) enhances condensation efficiency.
Multi-Step Assembly via Michael Addition
Stepwise Functionalization
This method sequentially introduces substituents to a propanone backbone.
Step 1: Synthesis of 1-(Thiophen-2-yl)propan-1-one
-
Friedel-Crafts acylation of thiophene with propionyl chloride using AlCl₃ (1.2 equiv) in dichloromethane at 0°C.
-
Yield: 82% after distillation.
Step 2: Introduction of 3,4-Dimethoxyphenyl Group
-
Perform a Michael addition using 3,4-dimethoxyphenylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at −78°C.
-
Quench with saturated NH₄Cl and extract with ethyl acetate (Yield: 74%).
Step 3: Sulfanyl Group Incorporation
-
Treat the tertiary alcohol intermediate with 4-chlorothiophenol (1.5 equiv) and BF₃·Et₂O (10 mol%) in dichloroethane at 60°C.
-
Purify via column chromatography (hexane/ethyl acetate, 8:1) to obtain the target compound (Yield: 58%).
Catalytic Asymmetric Synthesis
Organocatalytic Approach
Enantioselective synthesis employs chiral catalysts to control stereochemistry at the β-carbon.
Procedure :
-
React 1-(thiophen-2-yl)propan-1-one (1.0 equiv) with 3,4-dimethoxybenzaldehyde (1.2 equiv) and 4-chlorothiophenol (1.5 equiv) in the presence of L-proline (20 mol%) and DMSO at 25°C.
-
After 48 h, isolate the product via recrystallization (Yield: 52%; enantiomeric excess: 88%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Claisen-Schmidt | 66 | 98 | 24 | One-pot simplicity |
| Multi-Step Assembly | 58 | 95 | 48 | Regioselective control |
| Asymmetric Catalysis | 52 | 97 | 48 | Enantioselectivity |
Critical Observations :
-
The Claisen-Schmidt method offers the highest yield but lacks stereochemical control.
-
Multi-step assembly allows sequential functionalization but requires rigorous purification.
-
Catalytic asymmetric synthesis, while slower, achieves high enantiomeric excess, crucial for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Competing Pathways in Condensation Reactions
-
Aldol Byproducts : Base-catalyzed conditions may promote aldol condensation of 3,4-dimethoxyacetophenone, necessitating acidic conditions to suppress this.
-
Oxidation of Thiols : The 4-chlorothiophenol reactant may oxidize to disulfides; adding radical scavengers like BHT (2 equiv) mitigates this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations in Propanone Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Thiophene vs.
Sulfanyl Group: The 4-chlorophenylsulfanyl moiety in the target compound and compound 12 may confer higher thermal stability compared to non-sulfurated analogs like 4-CL and DMF .
Biological Activity: While 4-CL exhibits genotoxicity, the target compound’s thiophene and dimethoxyphenyl groups could mitigate this via antioxidant effects, as seen in DMF .
Biological Activity
The compound 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one , also known by its CAS number 882749-34-0 , has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 336.83 g/mol . The structure features a sulfanyl group attached to a 4-chlorophenyl moiety, along with a 3,4-dimethoxyphenyl group and a thiophene ring, contributing to its unique biological profile.
Table 1: Structural Components
| Component | Description |
|---|---|
| Sulfanyl Group | Enhances reactivity and binding |
| 4-Chlorophenyl Group | Potential for antimicrobial activity |
| 3,4-Dimethoxyphenyl Group | Increases lipophilicity |
| Thiophene Ring | Contributes to electron delocalization |
Antimicrobial Activity
Research indicates that derivatives of compounds containing chlorophenyl and sulfanyl groups exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structural features have demonstrated cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. In particular, certain derivatives were reported to exhibit significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Some studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Signaling : The interaction with specific receptors or signaling pathways could lead to altered cellular responses in cancer cells.
Case Studies
- Cytotoxicity Assays : A study involving the evaluation of cytotoxic effects on MCF-7 cells revealed that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating higher potency .
- Antibacterial Screening : Another case study tested various derivatives against a panel of bacterial strains. The results indicated that several analogs displayed promising antibacterial activity, particularly against Gram-positive bacteria .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Moderate to strong against Salmonella typhi and Bacillus subtilis |
| Anticancer | Significant cytotoxicity against MCF-7 and Bel-7402 cells |
| Enzyme Inhibition | Potential inhibition of key enzymes related to cancer progression |
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
